molecular formula C16H14Cl2N2O4S B10968962 4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10968962
M. Wt: 401.3 g/mol
InChI Key: IMPUSDKVLIDDAW-UHFFFAOYSA-N
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Description

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thienyl group, a dichlorophenyl group, and an aminocarbonyl moiety

Properties

Molecular Formula

C16H14Cl2N2O4S

Molecular Weight

401.3 g/mol

IUPAC Name

4-[[3-carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H14Cl2N2O4S/c1-7-13(9-3-2-8(17)6-10(9)18)14(15(19)24)16(25-7)20-11(21)4-5-12(22)23/h2-3,6H,4-5H2,1H3,(H2,19,24)(H,20,21)(H,22,23)

InChI Key

IMPUSDKVLIDDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thienyl group through a cyclization reaction, followed by the introduction of the dichlorophenyl group via a substitution reaction. The aminocarbonyl moiety is then added through an amide formation reaction. The final step involves the formation of the oxobutanoic acid group through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID shares similarities with other thienyl and dichlorophenyl compounds, such as:
    • 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID derivatives
    • Thienyl-based compounds with different substituents
    • Dichlorophenyl-based compounds with varying functional groups

Uniqueness

The uniqueness of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various scientific research applications.

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